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molecular formula C10H16O4 B8664809 Methyl 1,4-dioxaspiro[4.5]decane-6-carboxylate

Methyl 1,4-dioxaspiro[4.5]decane-6-carboxylate

Cat. No. B8664809
M. Wt: 200.23 g/mol
InChI Key: LUQQRDSMUWWQSH-UHFFFAOYSA-N
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Patent
US09150568B2

Procedure details

To a solution of methyl 1,4-dioxaspiro[4.5]decane-6-carboxylate (3.87 g, 19.3 mmol) in THF (40 mL) and cooled to 0°C. LiAlH4 was added dropwise and stirred for 5 hours. The reaction was quenched by subsequent dropwise addition of water (1.3 mL) 15% NaOH (1.3 mL) and water (2.6 mL) and filtered thru a CELITE® pad. Concentration of the filtrate afforded the title compound as clear oil that was carried to the next step without further purification. MS m/z 173.1 (M+1).
Quantity
3.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH:6]2[C:11](OC)=[O:12])[O:4][CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:1]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH:6]2[CH2:11][OH:12])[O:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
O1CCOC12C(CCCC2)C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by subsequent dropwise addition of water (1.3 mL) 15% NaOH (1.3 mL) and water (2.6 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1CCOC12C(CCCC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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